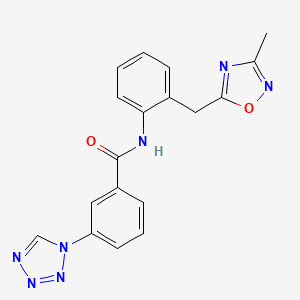

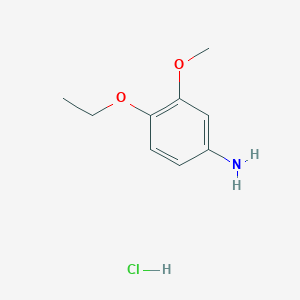

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Applications

A study by Ravinaik et al. (2021) synthesized a series of compounds similar in structure, with modifications involving 1,3,4-oxadiazole and tetrazole moieties, and evaluated them for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds showed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Another research focus includes the development of derivatives with antimicrobial and antifungal properties. Desai et al. (2016) synthesized N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides, which were tested for their activity against various gram-positive and gram-negative bacteria, as well as fungi. Compounds from this study showed considerable potential antibacterial and antifungal activities, highlighting the versatility of these chemical frameworks in designing new pharmacologically active molecules (Desai et al., 2016).

Anti-Inflammatory and Anti-Cancer Agents

The synthesis and evaluation of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents were reported by Gangapuram and Redda (2009). These compounds were synthesized and exhibited potential activity, which could be attributed to the structural presence of the 1,3,4-oxadiazole moiety, suggesting its importance in the development of anti-inflammatory and anticancer therapeutics (Gangapuram & Redda, 2009).

Antitubercular Activity

Nayak et al. (2016) synthesized and characterized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and evaluated their in vitro antitubercular activities. One derivative showed promising lead molecule characteristics with significant activity against Mycobacterium tuberculosis H37Rv, indicating the potential of these compounds in antitubercular drug development (Nayak et al., 2016).

Mechanism of Action

Target of action

They have been used in the design of various drug molecules due to their ability to bind with high affinity to multiple receptors .

Mode of action

1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Biochemical pathways

oryzae (Xoo), a bacterium that causes serious diseases in rice .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .

Result of action

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects, indicating that they may have the potential to inhibit bacterial growth or proliferation .

properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2/c1-12-20-17(27-22-12)10-13-5-2-3-8-16(13)21-18(26)14-6-4-7-15(9-14)25-11-19-23-24-25/h2-9,11H,10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIQYWSVZZGFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570513.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2570516.png)

![3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570517.png)

![Methyl 2-[8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2570520.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2570523.png)

![1-ethyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2570524.png)

![N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570533.png)